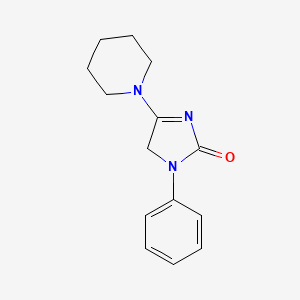
1-phenyl-4-(1-piperidinyl)-1,5-dihydro-2H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-4-(1-piperidinyl)-1,5-dihydro-2H-imidazol-2-one, also known as CPI-1189, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. It belongs to the class of imidazolines and has been found to have interesting pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-phenyl-4-(1-piperidinyl)-1,5-dihydro-2H-imidazol-2-one is not fully understood. However, it is believed to act as an agonist at the imidazoline I2 receptor, which is involved in the regulation of neurotransmitter release. It may also have an effect on the activity of the dopamine and serotonin systems in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been found to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. This compound has been found to reduce the levels of cortisol, a stress hormone, in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenyl-4-(1-piperidinyl)-1,5-dihydro-2H-imidazol-2-one has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been found to have good bioavailability and a favorable pharmacokinetic profile. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-phenyl-4-(1-piperidinyl)-1,5-dihydro-2H-imidazol-2-one. One area of interest is its potential use in the treatment of substance abuse disorders. Studies have shown that this compound can reduce the reinforcing effects of drugs such as cocaine and alcohol. Another area of interest is its potential use in the treatment of depression and anxiety disorders. This compound has been found to have anxiolytic and antidepressant properties in animal studies. Further research is needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 1-phenyl-4-(1-piperidinyl)-1,5-dihydro-2H-imidazol-2-one involves the reaction of 1-phenyl-1,2,3,6-tetrahydropyridine with glyoxal in the presence of ammonium acetate and acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the imidazoline ring.
Wissenschaftliche Forschungsanwendungen
1-phenyl-4-(1-piperidinyl)-1,5-dihydro-2H-imidazol-2-one has been studied for its potential therapeutic applications in various areas of medicine. It has been found to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of substance abuse disorders, such as alcohol and cocaine addiction.
Eigenschaften
IUPAC Name |
3-phenyl-5-piperidin-1-yl-4H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-14-15-13(16-9-5-2-6-10-16)11-17(14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQLJMMNTLJHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-methoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5680997.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5681006.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5681014.png)
![3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5681024.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-benzyl-1,4-diazepan-6-ol](/img/structure/B5681045.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5681053.png)
![4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5681061.png)

![4-({2-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681071.png)
![N-(4-methylphenyl)-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681080.png)
![N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5681091.png)
